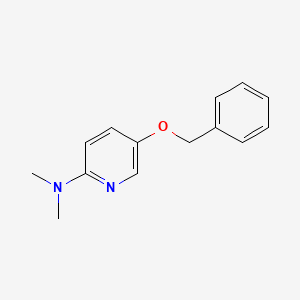
4-Chloro-6-cyanopicolinoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-cyanopicolinoyl chloride is a chemical compound with the molecular formula C7H2ClN2OCl. It is a derivative of picolinic acid and is characterized by the presence of a chloro group at the 4th position and a cyano group at the 6th position on the pyridine ring. This compound is primarily used in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyanopicolinoyl chloride typically involves the chlorination of 6-cyanopicolinic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) which acts as a chlorinating agent. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common to achieve high-quality product suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-cyanopicolinoyl chloride undergoes various types of chemical reactions including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-chloro-6-cyanopicolinic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene.
Major Products:
- Substituted picolinic acid derivatives.
- Biaryl compounds through coupling reactions.
Aplicaciones Científicas De Investigación
4-Chloro-6-cyanopicolinoyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-cyanopicolinoyl chloride involves its reactivity towards nucleophiles. The chloro group is highly reactive and can be displaced by nucleophiles, leading to the formation of various substituted derivatives. The cyano group also plays a role in stabilizing the intermediate species formed during reactions.
Comparación Con Compuestos Similares
- 4-Chloro-2-cyanopyridine
- 6-Chloro-2-cyanopyridine
- 4-Bromo-6-cyanopicolinoyl chloride
Comparison: 4-Chloro-6-cyanopicolinoyl chloride is unique due to the specific positioning of the chloro and cyano groups on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C7H2Cl2N2O |
|---|---|
Peso molecular |
201.01 g/mol |
Nombre IUPAC |
4-chloro-6-cyanopyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H2Cl2N2O/c8-4-1-5(3-10)11-6(2-4)7(9)12/h1-2H |
Clave InChI |
SWXGCZQYVOVRDF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C#N)C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B15232207.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B15232217.png)



![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid](/img/structure/B15232249.png)

![tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B15232258.png)



![5-Ethyl-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15232298.png)
![2,5-Dioxaspiro[3.5]nonan-7-one](/img/structure/B15232303.png)

